Cas no 6794-69-0 (4-phenyl-1,3-dihydro-2H-imidazol-2-one)
4-phenyl-1,3-dihydro-2H-imidazol-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-Phenyl-1H-imidazol-2(3H)-one
- 4-Phenyl-1,3-dihydro-2H-imidazol-2-one
- 4-phenyl-1,3-dihydroimidazol-2-one
- 4-PHENYL-1,3-DIHYDRO-IMIDAZOL-2-ONE
- 4-phenyl-2-imidazolone
- 4-Phenyl-4-imidazolin-2-on
- 4-phenyl-4-imidazolin-2-one
- 4-phenyl-4-imidazoline-2-one
- 4-phenylimidazol-2(3H)-one
- F1967-0649
- SCHEMBL7008984
- 5-PHENYL-1H-IMIDAZOL-2-OL
- DTXSID60453755
- LS-08913
- C90524
- A915473
- MFCD00518909
- CS-0235174
- AB53088
- SY270071
- JUCLXFPLJNDBJO-UHFFFAOYSA-N
- 4-phenyl-2,3-dihydro-1H-imidazol-2-one
- 4-Phenyl-2,3-dihydro-1H-2-imidazolone
- FT-0737967
- 6794-69-0
- AKOS006273098
- EN300-153607
- 4-phenyl-1,3-dihydro-2-imidazolone
- ALBB-026250
- 2H-Imidazol-2-one, 1,3-dihydro-4-phenyl-
- DA-03686
- 4-phenyl-1,3-dihydro-2H-imidazol-2-one
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- MDL: MFCD00518909
- Inchi: 1S/C9H8N2O/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12)
- InChI Key: JUCLXFPLJNDBJO-UHFFFAOYSA-N
- SMILES: O=C1NC=C(C2C=CC=CC=2)N1
Computed Properties
- Exact Mass: 160.06400
- Monoisotopic Mass: 160.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- PSA: 48.65000
- LogP: 1.37000
4-phenyl-1,3-dihydro-2H-imidazol-2-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
4-phenyl-1,3-dihydro-2H-imidazol-2-one Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-phenyl-1,3-dihydro-2H-imidazol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P322008-50mg |
4-phenyl-1,3-dihydro-2H-imidazol-2-one |
6794-69-0 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P322008-100mg |
4-phenyl-1,3-dihydro-2H-imidazol-2-one |
6794-69-0 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P322008-500mg |
4-phenyl-1,3-dihydro-2H-imidazol-2-one |
6794-69-0 | 500mg |
$ 275.00 | 2022-06-03 | ||
| Chemenu | CM276123-1g |
4-Phenyl-1H-imidazol-2(3H)-one |
6794-69-0 | 95% | 1g |
$318 | 2021-08-18 | |
| Chemenu | CM276123-1g |
4-Phenyl-1H-imidazol-2(3H)-one |
6794-69-0 | 95% | 1g |
$*** | 2023-05-29 | |
| abcr | AB267943-250 mg |
4-Phenyl-1,3-dihydro-2H-imidazol-2-one; 95% |
6794-69-0 | 250mg |
€193.50 | 2023-04-26 | ||
| abcr | AB267943-1 g |
4-Phenyl-1,3-dihydro-2H-imidazol-2-one; 95% |
6794-69-0 | 1g |
€289.80 | 2023-04-26 | ||
| abcr | AB267943-5 g |
4-Phenyl-1,3-dihydro-2H-imidazol-2-one; 95% |
6794-69-0 | 5g |
€1012.20 | 2023-04-26 | ||
| abcr | AB267943-10 g |
4-Phenyl-1,3-dihydro-2H-imidazol-2-one; 95% |
6794-69-0 | 10g |
€1,241.00 | 2022-06-02 | ||
| Ambeed | A348503-1g |
4-Phenyl-1H-imidazol-2(3H)-one |
6794-69-0 | 98% | 1g |
$242.0 | 2025-04-17 |
4-phenyl-1,3-dihydro-2H-imidazol-2-one Suppliers
4-phenyl-1,3-dihydro-2H-imidazol-2-one Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 4-phenyl-1,3-dihydro-2H-imidazol-2-one
Comprehensive Overview of 4-Phenyl-1,3-dihydro-2H-imidazol-2-one (CAS No. 6794-69-0): Properties, Applications, and Industry Insights
4-Phenyl-1,3-dihydro-2H-imidazol-2-one (CAS No. 6794-69-0) is a heterocyclic organic compound with a molecular formula of C9H8N2O. This imidazolone derivative has garnered significant attention in pharmaceutical and material science research due to its unique structural features and versatile reactivity. The compound's core structure consists of a five-membered imidazole ring fused with a carbonyl group at the 2-position and a phenyl substituent at the 4-position, making it a valuable scaffold for drug discovery and functional materials.
Recent studies highlight the growing importance of 4-phenyl-1,3-dihydro-2H-imidazol-2-one in medicinal chemistry, particularly as a privileged structure for designing kinase inhibitors and GPCR modulators. Researchers are actively exploring its potential in addressing modern healthcare challenges, including metabolic disorders and neurological conditions. The compound's balanced lipophilicity (LogP ~1.8) and moderate molecular weight (160.18 g/mol) make it particularly attractive for drug-like properties optimization, a hot topic in current pharmaceutical R&D.
From a synthetic chemistry perspective, CAS 6794-69-0 serves as a versatile intermediate for constructing more complex molecular architectures. Its reactivity profile allows for selective modifications at multiple positions, enabling the creation of diverse chemical libraries for high-throughput screening. This aligns with the pharmaceutical industry's growing demand for fragment-based drug discovery approaches, where small, well-characterized building blocks like 4-phenylimidazol-2-one play crucial roles.
The material science applications of 4-phenyl-1,3-dihydro-2H-imidazol-2-one are equally noteworthy. Its conjugated π-system and hydrogen-bonding capabilities make it a candidate for developing organic electronic materials, particularly in the design of novel OLED components and molecular sensors. With the global push toward sustainable technologies, researchers are investigating how this compound's photophysical properties can contribute to energy-efficient display technologies and environmental monitoring devices.
Quality control and analytical characterization of 6794-69-0 typically involve advanced techniques such as HPLC (retention time ~8.2 minutes under standard conditions), mass spectrometry (m/z 160.1 for [M+H]+), and NMR spectroscopy (characteristic signals at δ 7.8 ppm for imidazole proton and δ 7.3-7.5 ppm for phenyl protons). These analytical parameters are crucial for researchers searching for purity verification methods or compound identification protocols in their work with this substance.
In the context of green chemistry initiatives, recent publications have explored more sustainable synthetic routes to 4-phenyl-1,3-dihydro-2H-imidazol-2-one, addressing common user queries about eco-friendly synthesis and atom economy. Microwave-assisted reactions and catalytic methods have shown particular promise in improving yields while reducing solvent waste, reflecting the chemical industry's shift toward more environmentally responsible practices.
The stability profile of CAS 6794-69-0 under various conditions is another area of practical importance. Storage recommendations typically suggest protection from light and moisture at room temperature, with studies indicating good stability in neutral pH conditions but potential decomposition under strongly acidic or basic environments. This information is valuable for laboratories handling this compound and aligns with frequent search queries about chemical storage best practices and compound handling guidelines.
From a commercial perspective, the global market for imidazolone derivatives including 4-phenyl-1,3-dihydro-2H-imidazol-2-one has shown steady growth, driven by increasing R&D investments in both pharmaceutical and specialty chemicals sectors. Suppliers often provide this compound in various purity grades (typically 95-99%), with current pricing trends reflecting its status as a research chemical rather than a bulk commodity.
Looking forward, the scientific community continues to uncover new potential applications for 4-phenyl-1,3-dihydro-2H-imidazol-2-one, particularly in emerging fields like bioconjugation chemistry and supramolecular assemblies. Its combination of synthetic accessibility and structural versatility positions it as a compound of enduring interest across multiple disciplines, ensuring its relevance in addressing future scientific and technological challenges.
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